molecular formula C10H22ClNO B2382737 (1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride CAS No. 2287249-53-8

(1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride

Cat. No.: B2382737
CAS No.: 2287249-53-8
M. Wt: 207.74
InChI Key: PRVPWKLKEFFCHG-OZZZDHQUSA-N
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Description

(1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with an amine group and an isopropyl ether group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the six-membered ring.

    Introduction of the Amine Group: The amine group can be introduced via reductive amination, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Addition of the Isopropyl Ether Group: The isopropyl ether group can be added through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine or ether group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride: A stereoisomer with similar structure but different spatial arrangement.

    (1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-ol: A related compound where the amine group is replaced by a hydroxyl group.

    (1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-carboxylic acid: A compound with a carboxylic acid group instead of an amine group.

Uniqueness

(1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

IUPAC Name

(1S,2S)-2-[(2-methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO.ClH/c1-10(2,3)12-9-7-5-4-6-8(9)11;/h8-9H,4-7,11H2,1-3H3;1H/t8-,9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVPWKLKEFFCHG-OZZZDHQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CCCCC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)O[C@H]1CCCC[C@@H]1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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